2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a nitrophenyl group, a tetrahydrofuran group, and an imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms. The nitrophenyl group would contribute significant electron-withdrawing character, while the tetrahydrofuran and imidazole groups would add additional heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imidazole group could participate in acid-base reactions due to the presence of a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple heteroatoms and functional groups could result in polarity and potential hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
One stream of research has focused on developing efficient strategies for constructing related imidazo[1,5-a]quinoxalin-4-one ring systems, which have applications in developing novel and potent Lck inhibitors (Chen et al., 2004). Another study synthesized and evaluated 2-arylimidazo[4,5-c]quinolines as benzodiazepine receptor ligands, indicating the impact of the aryl group's bulkiness on receptor affinity (Takada et al., 1996).
Biological Activities
Research has shown that quinoxalinediones possessing imidazolyl substituents exhibit potent activity to inhibit AMPA receptor binding, highlighting their potential as selective antagonists for neurological applications (Ohmori et al., 1994). Furthermore, studies on fused imidazoquinolines have identified compounds with high binding affinity to GABAA/benzodiazepine receptors, suggesting their therapeutic potential for senile dementia (Naylor et al., 1993).
Advanced Materials and Sensing Applications
The synthesis of novel imidazoquinoxaline derivatives as phosphodiesterase (PDE4) inhibitors demonstrates the compound's utility in developing treatments for inflammatory diseases (Deleuze-Masquéfa et al., 2004). Additionally, a macrocyclic tetra-imidazolium salt based on quinoxaline has been developed, showcasing the ability to differentiate p-dinitrobenzene from other nitro compounds, indicating its use in selective sensing applications (Zhao et al., 2023).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-10,15H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZKEQMWIZNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.